![molecular formula C13H23NO5 B3114871 Methyl(S)-3-Boc-2,2-dimethyloxazolidine-4-acetate CAS No. 205491-14-1](/img/structure/B3114871.png)
Methyl(S)-3-Boc-2,2-dimethyloxazolidine-4-acetate
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They may also be described by their uses or roles in biological systems if applicable .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its phase at room temperature, melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Horticulture and Cold Tolerance Enhancement
- Findings : Exogenous application of Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate enhanced the cold tolerance of jasmine plants. This effect was attributed to changes in metabolites and antioxidants .
Green Synthesis and Olefin Fluorination
- Noteworthy Feature : It serves as a synthon in the Kornblum reaction, enabling remote-benzyl C–H bond activation by 1,5-H transfer of highly controlled olefin fluorination using dimethyl sulfoxide (DMSO) as a green oxygen source and solvent .
Plant Defense and Disease Resistance
- Application : Local application of ASM reduces the number of fluorescent spots caused by a plant virus, indicating enhanced disease resistance .
Fluorescent Probes and Molecular Studies
- Mechanistic Insights : Molecular orbital studies and elucidation of fluorescence on–off switching mechanisms have contributed to our understanding of these probes .
Sulfur Cycle and Marine Microorganisms
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. This can include its acute toxicity (e.g., LD50), potential for causing cancer (carcinogenicity), ability to cause genetic mutations (mutagenicity), and potential for causing birth defects (teratogenicity) .
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPTBMQSIGXEZ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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